Dimethylsilanediol

Catalog No.
S601084
CAS No.
1066-42-8
M.F
C2H8O2Si
M. Wt
92.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsilanediol

CAS Number

1066-42-8

Product Name

Dimethylsilanediol

IUPAC Name

dihydroxy(dimethyl)silane

Molecular Formula

C2H8O2Si

Molecular Weight

92.17 g/mol

InChI

InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3

InChI Key

XCLIHDJZGPCUBT-UHFFFAOYSA-N

SMILES

C[Si](C)(O)O

Solubility

10.85 M

Synonyms

Dihydroxydimethylsilane; Dimethyldihydroxysilane; Dimethylsilanediol

Canonical SMILES

C[Si](C)(O)O

Synthesis of Siloxane Polymers

Field: Polymer Chemistry

Application: Dimethylsilanediol is a key intermediate in the preparation of dimethyl- and diphenyl-siloxane polymers .

Method: Dimethylsilanediol reacts with a metal or metal hydride to synthesize dimethyl- and diphenylsilanediolates . These silanediolates are then used to produce linear, high molecular weight siloxane polymers .

Results: The synthesized silanediolates were characterized by 29Si, 13C, and 1H NMR, FTIR, and mass spectroscopy .

Mitigation of Dimethylsilanediol on the International Space Station (ISS)

Field: Space Science

Application: Dimethylsilanediol is present in humidity condensate on the ISS. It originates from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .

Method: The Water Processor Assembly (WPA) on the ISS is used to handle DMSD. The concentration of dmsd in the condensate needs to be reduced by fifty percent for the wpa to effectively handle it .

Results: Personal Hygiene Products (PHPs) used by the crew were found to be a significant source of VMS. The total daily VMS emissions from PHPs were estimated to range from 261 to 1145 mg-Si per day .

Modification of Different Polymers

Field: Materials Science

Application: Dimethylsilanediol is used in the modification of different polymers .

Preparation of Linear, Branched, Star and Dendritic Poly(hydrosiloxane)s

Application: Dimethylsilanediol is used in the preparation of linear, branched, star and dendritic poly(hydrosiloxane)s .

Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of poly(hydrosiloxane)s .

Results: The resulting poly(hydrosiloxane)s are used in the manufacture of materials with better properties .

Production of DMSD on the International Space Station (ISS)

Application: Dimethylsilanediol is produced on the ISS from volatile methyl siloxane (VMS) compounds in the cabin atmosphere .

Method: Both surface acid-base hydrolysis reactions and air-phase hydroxyl initiated reactions are thought to play a role in DMSD production on the ISS .

Results: This production of DMSD contributes to the humidity condensate on the ISS .

Modification of Conventional Organic Polymers

Application: Dimethylsilanediol is used to modify conventional organic polymers .

Method: The Si-H group in dimethylsilanediol is linked to conventional organic polymers to modify their properties .

Results: The modification results in materials with better properties .

Base Catalysed Ring Opening Polymerisation

Application: Alkali metal organosilanolates, which are synthesized from dimethylsilanediol, are used as initiators for the base catalysed ring opening polymerisation of cyclic siloxanes to produce linear, high molecular weight siloxane polymers .

Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of alkali metal organosilanolates .

Results: The resulting siloxane polymers have narrow weight distributions and low polydispersity .

Transungual Delivery and Anti-Inflammatory Activity

Field: Pharmaceutics

Application: A new cyclodextrin polypseudorotaxanes nail lacquer containing biotin, methyl sulphonyl methane (MSM), and dimethylsilanediol salicylate was developed and evaluated in vitro and in vivo .

Results: The product was developed to improve nail status and diminish signs of pathological nail alterations .

Dimethylsilanediol is an organosilicon compound with the molecular formula C2H8O2Si\text{C}_2\text{H}_8\text{O}_2\text{Si} and a molar mass of approximately 92.17 g/mol. It features a silicon atom bonded to two methyl groups and two hydroxyl groups, resulting in a tetrahedral geometry around the silicon atom. The presence of hydroxyl groups classifies it as a diol, contributing to its polar nature due to the electronegativity difference between silicon and oxygen . Dimethylsilanediol is primarily known for its role as an intermediate in the synthesis of various siloxane polymers and is also identified as a byproduct of volatile methyl siloxane compounds in specific environments, such as the International Space Station .

  • Condensation Reactions: In the presence of catalysts, dimethylsilanediol can undergo dehydration to form cyclic or linear siloxanes. This process is essential for synthesizing silicone-based materials .
  • Polymerization: It can react with cyclic siloxanes through base-catalyzed ring-opening polymerization to produce high molecular weight siloxane polymers, which exhibit desirable properties such as low polydispersity .
  • Hydrolysis: Dimethylsilanediol can be synthesized through the hydrolysis of dimethyldichlorosilane, using water and a base like triethylamine .

Dimethylsilanediol can be synthesized through several methods:

  • Hydrolysis of Dimethyldichlorosilane: This method involves treating dimethyldichlorosilane with water in the presence of a base such as triethylamine, resulting in the formation of dimethylsilanediol .
  • Reaction with Dimethylsilane Magnesium Chloride: Another synthesis route includes reacting dimethylsilane magnesium chloride with water or alcohol, leading to the formation of dimethylsilanediol .
  • Degradation of Volatile Methyl Siloxanes: In specific environments like the International Space Station, dimethylsilanediol is produced through the degradation of volatile methyl siloxanes under humid conditions .

Dimethylsilanediol has several applications across various fields:

  • Polymer Chemistry: It serves as a key intermediate in producing dimethyl- and diphenyl-siloxane polymers, which are used in numerous industrial applications including sealants and adhesives .
  • Materials Science: Dimethylsilanediol is utilized for modifying conventional organic polymers, enhancing their properties such as thermal stability and mechanical strength.
  • Space Science: It is present in humidity condensate on the International Space Station, originating from personal hygiene products used by astronauts .
  • Pharmaceuticals: Its unique properties make it a candidate for use in biopharmaceutical processes, particularly concerning extractables and leachables from silicone-based materials .

Research indicates that dimethylsilanediol interacts with various biological systems and materials. Notably, studies have focused on its behavior in personal care products and its potential release from silicone elastomers used in pharmaceutical applications. These interactions may influence its safety profile and efficacy when used in consumer products .

Dimethylsilanediol shares similarities with other organosilicon compounds but exhibits unique characteristics due to its specific molecular structure. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
TrimethylsiloxysilicateC3H8O2Si\text{C}_3\text{H}_8\text{O}_2\text{Si}Contains three methyl groups; used in coatings
MethylsilanetriolC3H10O3Si\text{C}_3\text{H}_{10}\text{O}_3\text{Si}Contains three hydroxyl groups; more hydrophilic
DimethyldichlorosilaneC2H6Cl2Si\text{C}_2\text{H}_6\text{Cl}_2\text{Si}Precursor for dimethylsilanediol; reactive chlorosilane
PhenylmethylsiloxaneC8H10O\text{C}_8\text{H}_{10}\text{O}Combines phenyl and methyl groups; used in elastomers

Uniqueness of Dimethylsilanediol

Dimethylsilanediol's uniqueness lies in its dual hydroxyl functionality combined with its relatively simple structure. This allows it to serve as an effective intermediate for synthesizing a variety of siloxane-based materials while also being versatile enough to interact beneficially within biological systems.

Related CAS

18090-13-6 (di-Na salt)
18268-74-1 (di-K salt)

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 29 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 28 of 29 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1066-42-8
31692-79-2

Wikipedia

Dimethylsilanediol

Use Classification

Cosmetics -> Antifoaming; Emollient; Moisturising

General Manufacturing Information

Silanediol, 1,1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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